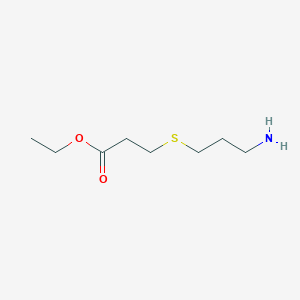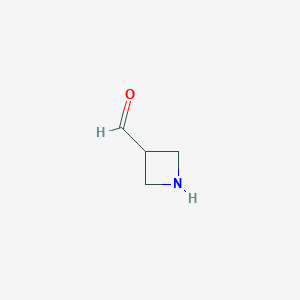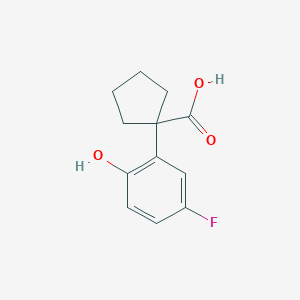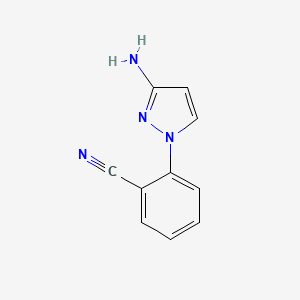
2-(3-amino-1H-pyrazol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .
化学反应分析
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(3-amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)methylbenzonitrile: Similar structure but with a methyl group attached to the benzonitrile moiety.
3-(3-amino-1H-pyrazol-5-yl)benzonitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
属性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
2-(3-aminopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |
InChI 键 |
PYKDIBUDLWQDKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


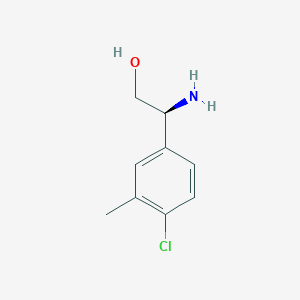



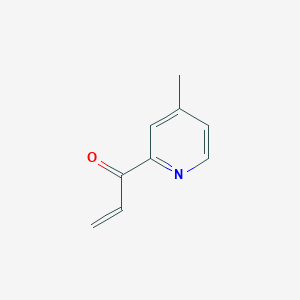

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
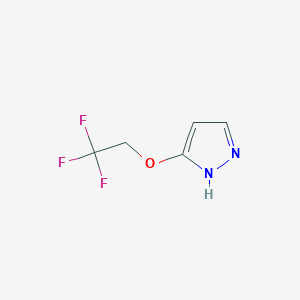
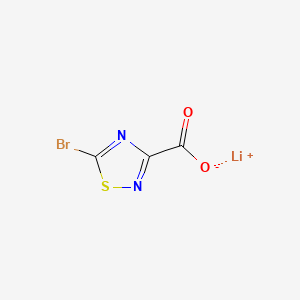
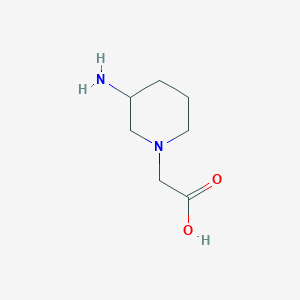
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
